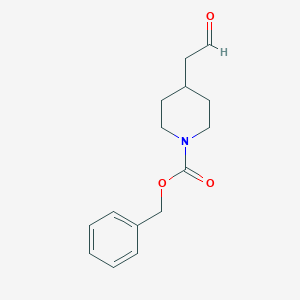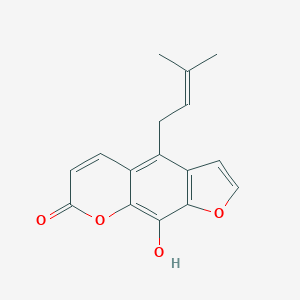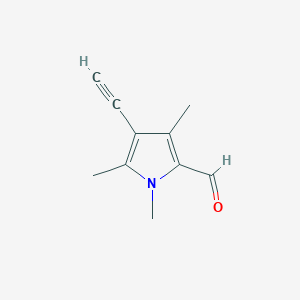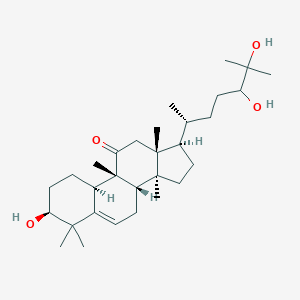
ブリオドルコシゲニン
説明
Bryodulcosigenin is a steroidal saponin that is extracted from the roots of Bryonia alba L. and has been found to possess a wide range of biological activities. In recent years, bryodulcosigenin has attracted significant attention from researchers due to its potential therapeutic applications.
科学的研究の応用
抗炎症効果
BDGは、キュクルビタントリテルペノイドの一種であり、ブリオニアディオイカの根から単離されており、著しい抗炎症効果を有する . 研究では、腸疾患に対する有益な効果を探るために使用されてきた .
潰瘍性大腸炎の治療
BDGは、潰瘍性大腸炎(UC)の治療に潜在的な効果を示している。 ある研究では、BDGの経口投与は、デキストラン硫酸ナトリウム(DSS)誘発性大腸炎を誘発したマウスにおいて、大腸の長さ、疾患活動性指数を有意に改善し、大腸の組織病理学的損傷を軽減した . 腸上皮細胞のアポトーシスを阻害し、NLRP3インフラマソームの活性化を抑制することで、腸バリアの回復をもたらしたことがわかった .
肺損傷の予防
BDGは、肺損傷の予防に潜在的な効果を示している。 上記と同じ研究で、BDGは、マウスにおけるDSS誘発性慢性大腸炎を調節することにより、呼吸器疾患の症状を有意に予防し、肺胞の炎症を抑制した .
肺線維症の治療
BDGは、肺線維症(PF)の治療における潜在的な効果について研究されてきた。 ある研究では、BDGがTGF-β1刺激によるマウス肺胞上皮MLE-12細胞およびブレオマイシン(BLM)誘発性PFマウスを改善できることがわかった . 上皮間葉転換(EMT)および酸化ストレスを阻害することがわかった .
抗線維化効果
BDGは、抗線維化効果を示している。 上記と同じ研究で、BDGによって調節されるAMPK活性化は、TGF-β1/Smad2/3シグナル経路を改善するだけでなく、EMTと酸化ストレスに対する抑制効果を部分的に媒介し、これにより抗線維化効果を媒介した .
骨粗鬆症の治療
BDGは、骨粗鬆症の治療に潜在的な効果を示している。 ある研究では、BDGは体重を有意に抑制し、子宮の重量を増加させ、大腿骨全体、大腿骨頭、大腿骨遠位部、大腿骨近位部の骨密度を有意に増加させたことがわかった .
作用機序
Target of Action
Bryodulcosigenin (BDG) is a cucurbitane-type triterpene that has been isolated from the roots of Bryonia dioca . It primarily targets intestinal epithelial cells and alveolar epithelial cells . These cells play a crucial role in maintaining the integrity of the intestinal and alveolar barriers, respectively .
Mode of Action
BDG interacts with its targets by inhibiting the degradation of tight junction proteins (occludin and ZO-1) and suppressing the elevated apoptosis seen in intestinal epithelial cells . It also attenuates damage in alveolar epithelial cells co-cultured with intestinal epithelial cells under inflammatory conditions .
Biochemical Pathways
BDG affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a multiprotein complex responsible for the activation of inflammatory responses . BDG also modulates the TGF-β1/Smad2/3 signaling pathways , which are involved in the regulation of cell growth and differentiation .
Pharmacokinetics
It’s known that bdg is administered orally at a dose of 10 mg/kg/day
Result of Action
BDG has marked anti-inflammatory effects . It significantly improves colon length, disease activity index, and alleviates colonic histopathological damage in dextran sulfate sodium (DSS)-induced colitis mice . BDG also prevents the symptoms of respiratory disorders and represses alveolar inflammation .
Action Environment
The action of BDG is influenced by the inflammatory conditions under which the cells are cultured . In the presence of inflammation, BDG exhibits protective effects against tissue damage . .
生化学分析
Biochemical Properties
Bryodulcosigenin interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress
Cellular Effects
Bryodulcosigenin has shown significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate bleomycin-induced pulmonary fibrosis in mice, as evidenced by characteristic structural changes in histopathology, increased collagen deposition, and reduced survival and weight of mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bryodulcosigenin involves its interaction with various biomolecules. It has been found to improve the abnormal increased expressions of TGF-β1, p-Smad2/3, α-SMA, COL-I, and NOX4 and decreased expressions for Sirt1 and p-AMPK . Molecular docking technology also revealed the potential of Bryodulcosigenin to activate AMPK .
Dosage Effects in Animal Models
In animal models, the effects of Bryodulcosigenin vary with different dosages. For instance, a study showed that the protective effects of Bryodulcosigenin (10 mg/kg/day, for 14 days) against TGF-β1-stimulated mouse alveolar epithelial MLE-12 cells and bleomycin-induced pulmonary fibrosis in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available.
特性
IUPAC Name |
17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQKXQOBKDVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4965-97-3 | |
| Record name | Bryodulcosigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



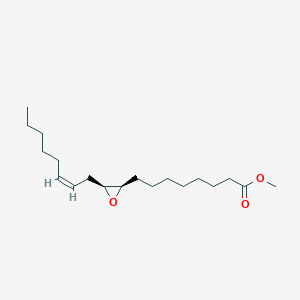
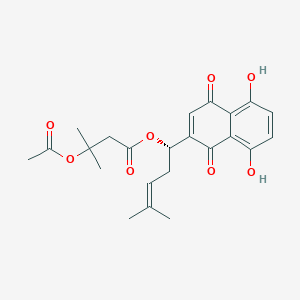
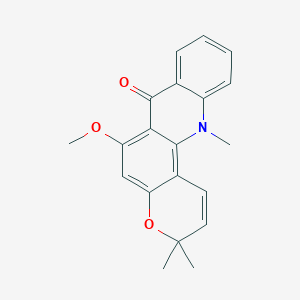
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)

